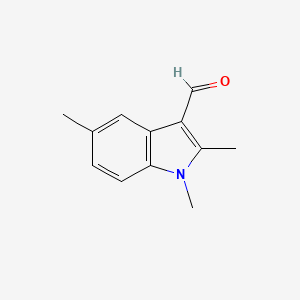

![molecular formula C28H19N3O6 B2480303 [3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate CAS No. 380567-23-7](/img/structure/B2480303.png)

[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naphthalene derivatives are an important class of organic compounds with wide applications in materials science, pharmaceuticals, and organic synthesis. They are characterized by their naphthalene core, a fused two-ring system, which can be modified with various substituents to achieve desired properties and functionalities.

Synthesis Analysis

The synthesis of complex naphthalene derivatives often involves multi-step reactions, starting from simpler naphthalene compounds or other aromatic precursors. For example, a study by Ashworth et al. (2003) presents a new route for manufacturing 3-cyano-1-naphthalenecarboxylic acid, a related compound, highlighting the challenges and innovations in synthesizing substituted naphthalenes for industrial applications (Ashworth et al., 2003).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, is crucial for determining the precise arrangement of atoms in complex molecules. Özer et al. (2009) described the crystal structure of a derivative, emphasizing the significance of intramolecular hydrogen bonding and conformational stability in naphthalene derivatives (Özer et al., 2009).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions, depending on their functional groups. Sato et al. (1987) discussed the cycloaddition reactions of a cyano-substituted naphthalene derivative, showcasing the reactivity and potential transformations of these compounds (Sato et al., 1987).

Aplicaciones Científicas De Investigación

Non-bonded Intra-molecular Interactions

Research on naphthalene derivatives, such as the study by Crasto and Stevens (2002), has explored non-bonded intra-molecular interactions between electrophilic and nucleophilic substituents. Their ab initio calculations for naphthalene compounds highlighted the presence of electronic interactions, which are crucial for understanding the reactivity and stability of complex organic molecules, including "[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate" derivatives (Crasto & Stevens, 2002).

Synthesis and Biological Activity

The synthesis and evaluation of biological properties of naphthalene derivatives have been a significant area of research. Markosyan et al. (1991) investigated the reactions and biological properties of 4-amino-3-cyano-1,2-dihydrospiro[naphthalene-2,1′-cyclohexane], which shares structural similarities with the compound , showing potential in medical applications as antibacterial and anti-inflammatory agents (Markosyan et al., 1991).

Antibacterial and Herbicidal Activity

Kos et al. (2013) studied a series of ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, demonstrating their potential in inhibiting photosynthetic electron transport and showing antimicrobial activity. This research underscores the utility of naphthalene derivatives in developing new herbicides and antibiotics, suggesting similar applications for the compound of interest (Kos et al., 2013).

Fluorescence Sensor Applications

Hachiya et al. (2013) synthesized nitro-group-containing π-conjugated naphthalene derivatives, investigating their unique solvent-dependent fluorescence. Such properties are instrumental in environmental sensing and molecular probes, indicating potential research applications for "this compound" in creating sensitive and selective fluorescence sensors (Hachiya, Asai, & Konishi, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19N3O6/c1-36-26-16-21(31(34)35)12-13-25(26)30-27(32)20(17-29)14-18-6-4-9-22(15-18)37-28(33)24-11-5-8-19-7-2-3-10-23(19)24/h2-16H,1H3,(H,30,32)/b20-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFAHPBCAFOCBL-XSFVSMFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)

![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)

![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)

![N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2480231.png)

![Methyl 2-[(2,2-diphenylacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2480232.png)

![Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate](/img/structure/B2480237.png)

![2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480239.png)

![2-Cyclopropyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2480241.png)

![5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2480243.png)